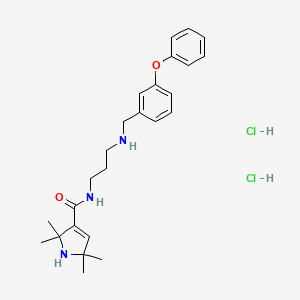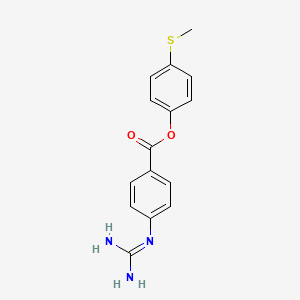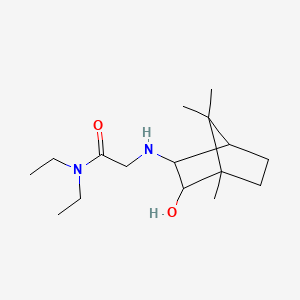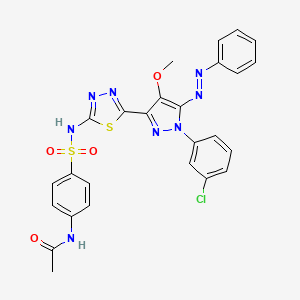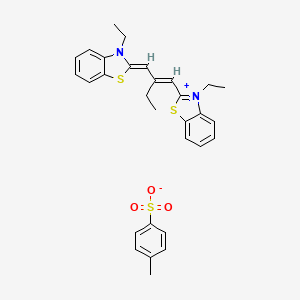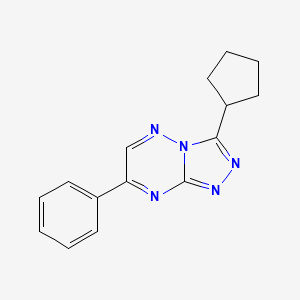
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. This compound is notable for its unique chemical structure, which combines the properties of both benzodiazepines and benzopyrans, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and benzodiazepine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve high yields and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amines.
Substitution: Common in modifying the benzodiazepine or benzopyran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds.
Aplicaciones Científicas De Investigación
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity and producing sedative or anxiolytic effects. Additionally, its nitro group can undergo biotransformation, leading to the formation of active metabolites that further influence its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Coumarin: A benzopyran derivative with anticoagulant and anti-inflammatory effects.
Uniqueness
What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2,6-dimethyl-9-nitro- apart is its combined structure, which allows it to exhibit properties of both benzodiazepines and benzopyrans
Propiedades
Número CAS |
115396-42-4 |
|---|---|
Fórmula molecular |
C18H13N3O4 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
2,6-dimethyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C18H13N3O4/c1-10-3-6-16-12(7-10)17(22)13-9-19-14-8-11(21(23)24)4-5-15(14)20(2)18(13)25-16/h3-9H,1-2H3 |
Clave InChI |
VRUGDXJWCHBSPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=NC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


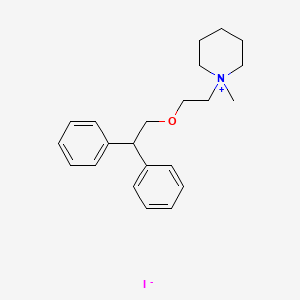
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)


